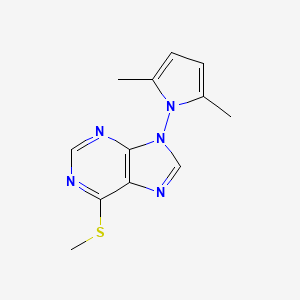

9-(2,5-Dimethyl-1h-pyrrol-1-yl)-6-(methylsulfanyl)-9h-purine

Description

Properties

CAS No. |

37154-81-7 |

|---|---|

Molecular Formula |

C12H13N5S |

Molecular Weight |

259.33 g/mol |

IUPAC Name |

9-(2,5-dimethylpyrrol-1-yl)-6-methylsulfanylpurine |

InChI |

InChI=1S/C12H13N5S/c1-8-4-5-9(2)17(8)16-7-15-10-11(16)13-6-14-12(10)18-3/h4-7H,1-3H3 |

InChI Key |

HCNZRXFJOIZENL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1N2C=NC3=C2N=CN=C3SC)C |

Origin of Product |

United States |

Preparation Methods

General Procedure

Starting Material Preparation :

- The purine derivative is often functionalized at specific positions to allow for subsequent substitution reactions.

- Common starting materials include 6-chloropurine or 6-methylthio-purine derivatives.

-

- A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the purine nucleus, activating it for nucleophilic substitution.

- The dimethylpyrrole is then introduced under controlled conditions, typically in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

-

- The reaction temperature is maintained between 60–80°C to ensure efficient substitution without degradation of the reactants.

- Monitoring via Thin Layer Chromatography (TLC) ensures completion of the reaction.

-

- The crude product is purified using techniques such as recrystallization from ethanol or column chromatography on silica gel.

Key Reaction Parameters

| Parameter | Typical Values |

|---|---|

| Solvent | DMSO, acetonitrile |

| Base | Sodium hydride, potassium carbonate |

| Temperature | 60–80°C |

| Purification Method | Recrystallization, chromatography |

Industrial Production Methods

For large-scale synthesis, industrial methods focus on optimizing yield and purity using automated systems and continuous flow reactors.

Process Description

- Continuous flow reactors are employed to maintain consistent reaction conditions and improve scalability.

- Automated systems regulate reagent addition, temperature control, and product isolation.

- Solvent recovery systems are integrated to minimize waste and reduce production costs.

Challenges in Industrial Production

- Ensuring high purity levels for pharmaceutical applications.

- Managing by-products and waste disposal effectively.

Alternative Synthetic Approaches

Several alternative methods have been explored for synthesizing purine derivatives similar to 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylsulfanyl)-9H-purine:

Condensation Reactions

Cyclization Techniques

Three-Component Alkylation

- A three-component alkylation approach using N-heterocycles has been demonstrated for similar compounds.

Reagents and Conditions

The following table summarizes common reagents and their roles in the synthesis of this compound:

| Reaction Type | Reagent/Condition | Role |

|---|---|---|

| Alkylation | Sodium hydride, potassium carbonate | Base for activation |

| Substitution | Dimethylpyrrole | Nucleophile |

| Oxidation (optional) | Hydrogen peroxide | Converts methylthio group to sulfoxide or sulfone |

| Reduction | Lithium aluminum hydride | Reduces intermediates |

Comparison with Similar Compounds

The preparation methods for related compounds provide insights into alternative strategies:

| Compound | Key Difference | Preparation Method |

|---|---|---|

| 9-(2,5-Dimethylpyrrol-1-yl)-6-(methylsulfonyl)-9H-purine | Sulfonyl group instead of methylthio | Oxidation of methylthio group |

| 9-(2,5-Dimethylpyrrol-1-yl)-6-(methylamino)-9H-purine | Methylamino group substitution | Amination reactions |

Chemical Reactions Analysis

Types of Reactions

9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced purine derivatives.

Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural-Activity Trends :

- Smaller C6 groups (e.g., SCH₃) favor membrane permeability.

- Aromatic N9 substituents (e.g., dimethylpyrrole) enhance π-π stacking and metabolic stability.

- Bulky or polar groups at either position can optimize target binding but may compromise pharmacokinetics.

Biological Activity

9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylsulfanyl)-9H-purine is a purine derivative that has garnered attention due to its unique structural features, including a pyrrol moiety and a methylsulfanyl group. These modifications may enhance its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylsulfanyl)-9H-purine is C12H13N5S, with a molecular weight of approximately 253.33 g/mol. The presence of both the dimethylpyrrol and methylsulfanyl groups is believed to contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C12H13N5S |

| Molecular Weight | 253.33 g/mol |

| Structural Features | Pyrrol and Methylsulfanyl groups |

Biological Activity

Research indicates that 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylsulfanyl)-9H-purine exhibits various biological activities, including:

- Antiviral Activity : Compounds related to this purine derivative have shown significant antiviral properties, particularly against RNA viruses. The methylsulfanyl group may enhance interaction with viral enzymes.

- Cytotoxicity : Studies have assessed the cytotoxic effects on various cancer cell lines. Initial screenings suggest that this compound does not exhibit significant cytotoxicity at concentrations up to 50 µM, indicating potential for therapeutic use without damaging healthy cells .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in nucleic acid metabolism. Preliminary results suggest moderate inhibition of certain kinases, which could be leveraged in cancer therapy or antiviral strategies.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antiviral Screening : A study screened various purine derivatives for antiviral activity against specific RNA viruses. The results indicated that compounds structurally similar to 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylsulfanyl)-9H-purine exhibited promising antiviral effects, particularly in inhibiting viral replication at low micromolar concentrations.

- Cytotoxicity Assessment : In vitro tests on human cervical (HeLa) and lung (A549) carcinoma cells showed that while some derivatives caused cytotoxic effects, 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylsulfanyl)-9H-purine remained non-toxic at concentrations up to 50 µM . This suggests a favorable safety profile for further development.

- Enzyme Interaction Studies : Interaction studies revealed that the compound binds selectively to certain kinases involved in cell signaling pathways. This selectivity could be exploited for developing targeted therapies in oncology.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylsulfanyl)-9H-purine contributes to its potential biological activities. Comparative analysis with similar compounds has highlighted the importance of the methylsulfanyl group in enhancing lipophilicity and bioactivity.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Methylthio-9H-purine | Contains methylthio group | Known for antiviral activity |

| 2-Amino-6-methylpurine | Amino group at position 2 | Exhibits strong enzyme inhibition |

| 8-Amino-7-methylpurine | Amino group at position 8 | Involved in nucleotide metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.